N-Carbamothioyl-N-methylmethanehydrazonamide
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Overview
Description
N-Carbamothioyl-N-methylmethanehydrazonamide is an organic compound with a unique structure that includes both carbamothioyl and hydrazonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamothioyl-N-methylmethanehydrazonamide can be synthesized through the reaction of N-methylmethanehydrazonamide with carbamothioyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
N-Carbamothioyl-N-methylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Carbamothioyl-N-methylmethanehydrazonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-N-methylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
N-((4-Sulfamoylphenyl)carbamothioyl) amides: These compounds also inhibit carbonic anhydrases and have similar applications in medicine and biology.
N-(Bis(dimethyl amino)methylene)carbamothioyl)benzamide: Used in the preparation of ion-selective sensors.
N-((2-Hydroxyethyl) carbamothioyl) acrylamide: Utilized as a corrosion inhibitor.
Uniqueness
N-Carbamothioyl-N-methylmethanehydrazonamide is unique due to its dual functional groups, which provide versatility in its chemical reactivity and applications. Its ability to inhibit carbonic anhydrases with high specificity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
577746-69-1 |
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Molecular Formula |
C3H8N4S |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
1-methanehydrazonoyl-1-methylthiourea |
InChI |
InChI=1S/C3H8N4S/c1-7(2-6-5)3(4)8/h2H,5H2,1H3,(H2,4,8) |
InChI Key |
QMZXSSRZDNRNDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NN)C(=S)N |
Origin of Product |
United States |
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